molecular formula C11H12FN3 B13631628 3-(3-Fluoro-4-methylphenyl)-1-methyl-1h-pyrazol-5-amine

3-(3-Fluoro-4-methylphenyl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13631628
M. Wt: 205.23 g/mol
InChI Key: LECCDLJMVDQSTJ-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)-1-methyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylphenyl)-1-methyl-1h-pyrazol-5-amine typically involves multiple steps. One common method starts with the preparation of 3-fluoro-4-methylphenyl isocyanate, which is then reacted with appropriate reagents to form the desired pyrazole derivative . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)-1-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-Fluoro-4-methylphenyl)-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methylphenyl isocyanate: Shares the fluorine and methyl substitutions but differs in the functional group.

    4-Fluoro-3-methylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a pyrazole ring.

Uniqueness

The uniqueness of 3-(3-Fluoro-4-methylphenyl)-1-methyl-1h-pyrazol-5-amine lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H12FN3/c1-7-3-4-8(5-9(7)12)10-6-11(13)15(2)14-10/h3-6H,13H2,1-2H3

InChI Key

LECCDLJMVDQSTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=C2)N)C)F

Origin of Product

United States

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